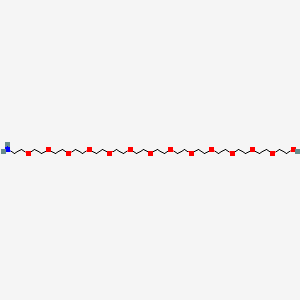

H2N-Peg14-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H2N-Peg14-OH, also known as Amino-PEG14-alcohol, is a polyethylene glycol (PEG)-based compound. It is a PROTAC (proteolysis-targeting chimera) linker, which means it is used to connect two different ligands in the synthesis of PROTACs. PROTACs are designed to target and degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dichloromethane .

Industrial Production Methods: Industrial production of H2N-Peg14-OH follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation and chromatography .

Types of Reactions:

Nucleophilic Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles.

Nucleophilic Addition: The hydroxyl group can engage in nucleophilic addition reactions.

Amidation: The amino group can react with carboxylic acids to form amides

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides under basic conditions.

Nucleophilic Addition: Reagents like aldehydes or ketones in the presence of acids or bases.

Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC)

Major Products:

Nucleophilic Substitution: Alkylated derivatives.

Nucleophilic Addition: Hydroxylated products.

Amidation: Amide derivatives

科学的研究の応用

Drug Delivery Systems

H2N-Peg14-OH is frequently utilized in the development of drug delivery systems (DDS) aimed at improving the pharmacokinetics and therapeutic efficacy of various drugs. Its PEGylation enhances the solubility and stability of hydrophobic drugs, allowing for more effective therapeutic outcomes.

Case Study: PEGylated Anticancer Drugs

A study demonstrated that conjugating this compound with doxorubicin (DOX) resulted in a significant increase in the drug's circulation time and reduced systemic toxicity. The conjugates were tested on lung cancer cell lines, showing an IC50 value of 5 µg/mL for the PEGylated form compared to higher values for non-PEGylated forms .

| Drug | IC50 (µg/mL) | Notes |

|---|---|---|

| Doxorubicin | 20 | Non-PEGylated |

| Doxorubicin-Peg | 5 | Enhanced targeting and reduced toxicity |

Bioconjugation Techniques

The amine group in this compound allows for straightforward bioconjugation with proteins, peptides, or other biomolecules. This is particularly useful in creating targeted therapies or diagnostics.

Case Study: Targeted Drug Delivery

In a recent study, this compound was used to modify monoclonal antibodies for targeted delivery of chemotherapeutics to cancer cells. The conjugation process improved the specificity of the antibody-drug conjugate (ADC) while minimizing off-target effects .

| Bioconjugate | Target | Efficacy Improvement |

|---|---|---|

| Antibody-DOX Conjugate | Cancer Cells | Increased targeting efficiency |

| Peptide-DOX Conjugate | Tumor Microenvironment | Enhanced release at acidic pH |

Biomedical Research Applications

In biomedical research, this compound serves as a critical component in the development of various assays and experimental models.

Case Study: Cell Culture and Imaging

Researchers have utilized this compound to enhance the imaging of live cells by reducing background fluorescence in microscopy studies. This application has been pivotal in studying cellular processes in real time without interference from the imaging medium .

| Application | Methodology | Impact |

|---|---|---|

| Live Cell Imaging | PEGylated Fluorophores | Improved signal-to-noise ratio |

| Assay Development | Bioconjugation | Enhanced sensitivity and specificity |

Advantages of this compound

The use of this compound offers several advantages:

- Enhanced Solubility: Increases the solubility of hydrophobic compounds.

- Reduced Immunogenicity: PEGylation lowers the immune response against therapeutic agents.

- Improved Pharmacokinetics: Prolongs circulation time in the bloodstream, enhancing therapeutic efficacy.

作用機序

H2N-Peg14-OH functions as a linker in PROTACs, which are designed to degrade specific proteins. The compound connects a ligand that binds to an E3 ubiquitin ligase with another ligand that targets the protein of interest. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

類似化合物との比較

H2N-Peg14-OH is unique due to its specific PEG chain length and functional groups. Similar compounds include:

H2N-Peg12-OH: Shorter PEG chain, used in similar applications but with different solubility and reactivity.

H2N-Peg16-OH: Longer PEG chain, offering different physical properties and applications.

H2N-Peg14-SH: Contains a thiol group instead of a hydroxyl group, used for different types of conjugation reactions

This compound stands out due to its optimal chain length and functional groups, making it highly versatile for various applications in research and industry.

生物活性

H2N-Peg14-OH, commonly referred to as PEGylated compounds, is a poly(ethylene glycol) derivative that has garnered attention in the field of biomedicine due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a PEG derivative characterized by a primary amine group (NH2) and a hydroxyl group (OH). The PEG moiety enhances the solubility and stability of biologically active molecules, making it a valuable component in drug delivery systems. The incorporation of PEG can also reduce immunogenicity and prolong circulation time in the bloodstream.

The biological activity of this compound primarily revolves around its role in drug delivery and its interaction with biological systems. Key mechanisms include:

- Improved Solubility : The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their administration and absorption.

- Prolonged Circulation Time : PEGylation reduces renal clearance and increases the half-life of therapeutic agents, allowing for sustained drug action.

- Reduced Immunogenicity : By masking active sites on proteins or peptides, PEGylation minimizes immune responses, enhancing the safety profile of therapeutics.

Therapeutic Applications

This compound has been explored in various therapeutic contexts, including:

- Cancer Therapy : PEGylated drug delivery systems have shown promise in targeting tumor cells while minimizing off-target effects. For instance, studies indicate that PEGylated doxorubicin formulations exhibit enhanced cytotoxicity against cancer cell lines compared to non-PEGylated counterparts .

- Biologics : The use of this compound in biologics has been associated with improved pharmacokinetics and pharmacodynamics. For example, PEGylated insulin analogs have been developed to provide more stable blood glucose control with reduced hypoglycemia risk .

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Drug Delivery Systems : A study demonstrated that pH-responsive PEG-based drug delivery systems could achieve targeted release profiles for chemotherapeutics. The release rates increased significantly under acidic conditions typical of tumor microenvironments .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that PEGylated formulations exhibited lower IC50 values against lung cancer cell lines (A-549), indicating higher potency compared to free drugs .

- Immune Modulation : Research on NK cell activation using PEGylated compounds showed enhanced immune responses against tumor cells when combined with specific tumor antigens. This suggests potential for developing immunotherapeutic strategies using this compound conjugates .

Case Study 1: Doxorubicin Conjugates

In a comparative study involving various doxorubicin conjugates, it was found that the mPEG-HYD1-DOX formulation demonstrated an IC50 value of 20 µg/mL against A-549 cells, significantly outperforming non-PEGylated controls .

Case Study 2: Insulin Analog Development

A clinical study on PEGylated insulin analogs reported improved patient outcomes with reduced episodes of hypoglycemia compared to traditional insulin therapies. The pharmacokinetic profiles indicated a more stable release pattern due to the presence of the PEG moiety .

Data Tables

| Compound | IC50 (µg/mL) | Release at pH 5.0 (%) | Release at pH 7.4 (%) |

|---|---|---|---|

| mPEG-HYD1-DOX | 20 | 30 | 15 |

| mPEG-HYD2-DOX | 40 | 13 | 10 |

| mPEG-AT1-DOX | 5 | 30 | 15 |

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H59NO14/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-29H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXUUXKLNRRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H59NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。